1,3-Dioxolo[4,5-b]pyridine-2-methanol
Description
1,3-Dioxolo[4,5-b]pyridine-2-methanol is a heterocyclic compound featuring a pyridine ring fused with a 1,3-dioxolane moiety and a hydroxymethyl (-CH₂OH) substituent at the 2-position. This structure combines aromaticity with oxygen-rich bicyclic and alcohol functionalities, making it a versatile intermediate in pharmaceutical and organic synthesis.
The compound’s fused dioxolane ring enhances electron density and steric effects, which may influence its reactivity in substitution or coupling reactions. Its methanol group provides a site for further functionalization, such as oxidation to aldehydes or esterification, common in drug design .
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-10-5-2-1-3-8-7(5)11-6/h1-3,6,9H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPJYVRNVHEMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621619 | |
| Record name | (2H-[1,3]Dioxolo[4,5-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383901-11-9 | |
| Record name | (2H-[1,3]Dioxolo[4,5-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,3-Dioxolo[4,5-b]pyridine-2-methanol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dioxolane with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1,3-Dioxolo[4,5-b]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,3-Dioxolo[4,5-b]pyridine-2-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown that derivatives of this compound may have anticonvulsant and neuroprotective effects, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-b]pyridine-2-methanol involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. The compound’s structure allows it to bind to these receptors, enhancing their inhibitory effects and reducing neuronal excitability .
Comparison with Similar Compounds
Key Observations :
- Reactivity: The hydroxymethyl group in the target compound enables derivatization (e.g., esterification), whereas bromo () and amino () substituents favor cross-coupling and nucleophilic reactions, respectively.
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase pyridine ring basicity, while chloro () and bromo () substituents enhance electrophilic substitution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
